molecular formula C8H7ClO2 B140881 2-Methoxybenzoyl chloride CAS No. 21615-34-9

2-Methoxybenzoyl chloride

Cat. No.: B140881
CAS No.: 21615-34-9
M. Wt: 170.59 g/mol
InChI Key: RZNHSEZOLFEFGB-UHFFFAOYSA-N
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Description

2-Methoxybenzoyl chloride (CAS: 21615-34-9) is an aromatic acyl chloride with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol . It is characterized by a methoxy group (-OCH₃) at the ortho position relative to the carbonyl chloride moiety. This compound is a reactive intermediate widely used in organic synthesis, particularly for introducing the 2-methoxybenzoyl group into target molecules. Key physical properties include a density of 1.146 g/cm³, a boiling point of 128–129°C at 8 mmHg, and a refractive index of 1.5724 . Its moisture-sensitive nature necessitates careful handling under inert conditions .

This compound is employed in synthesizing bioactive molecules, such as steroidal 2-methoxybenzoates with antiproliferative activity against tumor cells and fluoroquinolone derivatives . Its synthesis typically involves treating 2-methoxybenzoic acid with thionyl chloride (SOCl₂), yielding the acyl chloride in high purity (95–97%) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzoyl chloride can be synthesized through the reaction of 2-methoxybenzoic acid with thionyl chloride. The reaction typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .

Chemical Reactions Analysis

2-Methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Used in the synthesis of intermediates for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include amines, alcohols, and aromatic compounds, which undergo acylation to form amides, esters, and ketones, respectively. The pathways involved in these reactions typically follow nucleophilic substitution mechanisms .

Comparison with Similar Compounds

Structural Analogs and Substituted Benzoyl Chlorides

Structurally related benzoyl chlorides differ in substituent type, position, and electronic effects. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features/Applications References
2-Methoxybenzoyl chloride C₈H₇ClO₂ 170.59 ortho (-OCH₃) Antiproliferative agent synthesis , fluoroquinolone derivatives
3-Methoxybenzoyl chloride C₈H₇ClO₂ 170.59 meta (-OCH₃) Intermediate for N-acyloxyphthalimides
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₈Cl₃FO₂ 333.56 ortho (-OCH₂C₆H₃ClF) High molecular weight; potential use in halogenated drug synthesis
2-Methyl-3-methoxybenzoyl chloride C₉H₉ClO₂ 184.62 meta (-OCH₃), ortho (-CH₃) Enhanced steric hindrance; specialized acylations
2-Naphthoyl chloride C₁₁H₇ClO 190.63 Naphthyl backbone Polymer and dye synthesis

Key Structural Insights :

  • Ortho substituents (e.g., 2-methoxy) introduce steric hindrance, slowing nucleophilic attacks compared to para or meta analogs .
  • Electron-donating groups (e.g., -OCH₃) decrease electrophilicity of the carbonyl carbon, reducing reactivity toward nucleophiles compared to electron-withdrawing substituents .

Physicochemical Properties

Comparative data for selected benzoyl chlorides:

Property This compound 3-Methoxybenzoyl Chloride 2-Naphthoyl Chloride
Boiling Point 128–129°C (8 mmHg) 142–144°C (8 mmHg)* 150°C (15 mmHg)
Density 1.146 g/cm³ 1.18 g/cm³* 1.32 g/cm³
Refractive Index 1.5724 1.5790* 1.6230
Molecular Weight 170.59 170.59 190.63

*Estimated based on structural similarity.

Key Observations :

  • Higher molecular weight analogs (e.g., naphthoyl chloride) exhibit elevated boiling points and densities due to increased van der Waals interactions.
  • Ortho substituents reduce symmetry, leading to lower melting points compared to para isomers.

Reactivity Trends :

  • Electron-rich benzoyl chlorides (e.g., 2-methoxy) exhibit slower hydrolysis rates than electron-deficient analogs (e.g., nitro-substituted).
  • Steric hindrance in ortho-substituted derivatives reduces acylation efficiency in bulky nucleophiles .

Comparison :

  • Chlorinated analogs (e.g., 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride) may enhance cytotoxicity but lack reported biological data .

Biological Activity

2-Methoxybenzoyl chloride, also known as o-anisoyl chloride, is an aromatic acyl chloride with the molecular formula C8_8H7_7ClO2_2 and a CAS number of 21615-34-9. It is primarily used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. This article focuses on its biological activity, including its pharmacological effects, potential therapeutic applications, and safety profile.

The compound has several notable physical properties:

  • Molecular Weight : 170.6 g/mol
  • Boiling Point : 128°C to 129°C at 8 mmHg
  • Density : 1.146 g/cm³
  • Flash Point : 84°C (184°F)
  • Sensitivity : Moisture sensitive

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly in the context of its derivatives. One notable derivative, 2-methoxydiphenidine (MXP) , has been associated with uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist activity, similar to that of dissociative anesthetics like ketamine . This suggests that compounds derived from this compound may have potential as anesthetic agents or in treating certain neurological disorders.

Case Studies and Research Findings

  • Synthesis and Characterization of MXP :
    • A study synthesized MXP from this compound and characterized it using various analytical techniques such as NMR and mass spectrometry. The synthesis yielded a hydrochloride salt with a notable purity level, confirming the compound's structural integrity .
    • The pharmacological evaluation indicated that MXP shares psychopharmacological features with other NMDA antagonists, highlighting its potential utility in clinical settings .
  • Acylation Reactions :
    • This compound has been utilized in Friedel-Crafts acylation reactions, demonstrating its ability to form complex organic compounds. For example, it was reacted with anisole to produce 4-methoxyacetophenone with high selectivity . This reaction showcases its utility in synthesizing compounds that may possess biological activity.
  • Enzymatic Inhibition Studies :
    • Compounds derived from this compound have been evaluated for their inhibitory effects on enzymes such as butyrylcholinesterase. These studies indicate that certain derivatives can effectively inhibit enzyme activity, which is crucial for developing treatments for conditions like Alzheimer's disease .

Safety Profile

The safety profile of this compound indicates potential hazards associated with its handling:

  • Hazard Classifications : Eye damage category 1, skin corrosion category 1B.
  • Target Organs : Primarily affects the respiratory system.
  • Precautionary Statements : Avoid inhalation and contact with skin; use appropriate personal protective equipment when handling.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Methoxybenzoyl chloride in academic research?

  • The most common method involves reacting 2-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. A typical protocol uses a 1:10 molar ratio of acid to SOCl₂, heated for 3–4 hours until gas evolution ceases. Excess SOCl₂ is removed via distillation, yielding the product as a pale yellow oil with ~95% purity. This method is scalable and avoids hazardous solvents .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. Key peaks include δ ~3.9 ppm (methoxy protons) and carbonyl signals at δ ~165–170 ppm in ¹³C NMR .
  • Infrared (IR) Spectroscopy : Confirm the presence of the acyl chloride group (C=O stretch at ~1770–1800 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • Purity Assessment : Use thin-layer chromatography (TLC) with ethyl acetate/hexane systems or GC-MS for volatile impurities.

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and sealed goggles. Use a fume hood to avoid inhalation of vapors .
  • Storage : Keep in a tightly sealed container under anhydrous conditions (e.g., desiccator) to prevent hydrolysis. Store away from moisture and bases .
  • Emergency Procedures : For skin contact, rinse immediately with water for ≥15 minutes. For spills, neutralize with sodium bicarbonate and collect residues mechanically .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Catalytic Additives : Use a catalytic amount of DMF to accelerate the reaction and reduce side products like dimerization .
  • Temperature Control : Maintain reflux temperature (70–80°C) to ensure complete conversion while avoiding decomposition.
  • Solvent-Free Systems : Avoid solvents to simplify purification and improve yield .

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

  • Dynamic Effects : Acyl chlorides may exhibit tautomerism or solvent interactions. Use deuterated chloroform (CDCl₃) for consistency and compare with literature data .
  • Impurity Identification : Perform column chromatography or recrystallization to isolate pure fractions, then re-analyze. Consider HSQC or COSY NMR for complex mixtures .

Q. How does the methoxy group influence reactivity in nucleophilic acyl substitution?

  • The electron-donating methoxy group at the ortho or para position activates the aromatic ring, enhancing electrophilicity at the carbonyl carbon. This increases reactivity toward nucleophiles (e.g., amines, alcohols) but may also promote hydrolysis if moisture is present .

Q. What stability considerations apply to this compound under different storage conditions?

  • Hydrolysis Sensitivity : The compound decomposes in humid environments, forming 2-methoxybenzoic acid. Monitor purity via TLC or IR for OH stretches (~2500–3500 cm⁻¹) .
  • Long-Term Storage : Store under inert gas (argon/nitrogen) at –20°C. Use molecular sieves to absorb residual moisture .

Q. How can this compound be utilized to design bioactive compounds?

  • Antiproliferative Agents : React with sterols (e.g., cholesterol) to form esters, which disrupt cancer cell membranes. For example, 7-substituted ster-3-yl 2-methoxybenzoates showed selective activity against CNE-2 and HepG2 cells .
  • Antimicrobial Derivatives : Couple with flavonoid cores (e.g., 2-hydroxyacetophenone) to create propanedione derivatives with activity against Streptococcus mutans .

Q. Data Contradictions and Recommendations

  • Stability Data : While some SDS sheets report stability under dry conditions , others lack explicit data . Validate stability via accelerated aging tests (e.g., 40°C/75% RH for 1 week).
  • Synthetic Yields : Yields ≥95% are reported in controlled lab settings , but scale-up may require adjustments (e.g., slower SOCl₂ addition to control exothermic reactions).

Properties

IUPAC Name

2-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNHSEZOLFEFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70885169
Record name Benzoyl chloride, 2-methoxy-
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Molecular Weight

170.59 g/mol
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CAS No.

21615-34-9, 1300-64-7
Record name 2-Methoxybenzoyl chloride
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Record name Anisoyl chloride (mixed isomers)
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Record name 2-Anisoyl chloride
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Record name Benzoyl chloride, 2-methoxy-
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Record name Benzoyl chloride, 2-methoxy-
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Record name 2-methoxybenzoyl chloride
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Record name Methoxybenzoyl chloride
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Synthesis routes and methods I

Procedure details

O-Anisic acid (0.38 mol) was suspended in 60 mL CHCl3 and 3 drops DMF. A single volume of SOCl2 (4 mole equiv.) was added at room temperature with vigorous reaction and the reaction was then refluxed. The reaction was monitored by IR for disappearance of the carboxylic acid carbonyl stretch at 1740 cm-1 and appearance of the acyl carbonyl stretch at 1780 cm-1. The reaction was judged complete after 24 hours. The solvent and excess reagent were removed via vacuum distillation (86 mmHg) affording the crude o-anisoyl chloride in >95% yield as an oil. The acid chloride was cooled, diluted with 50 mL CHCl3 and added dropwise to a chilled (ice/H2O) solution of TEA and t-butylamine (1.2 mole equiv. each) in 100 mL CHCl3. Once addition was complete, the cooling bath was removed and the mixture stood at ambient temperature. The mixture was washed 3×1.5N HCl, 2×0.5N NaOH, and 1× brine. The chloroform was dried on MgSO4, filtered, and concentrated in vacuo to approximately 93 g oil which was Kugelrohr distilled (110°/0.3 mmHg). The N-t-butyl-o-anisamide was obtained as a yellow oil in 95% yield.
Quantity
0.38 mol
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4 mol
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Name
carboxylic acid carbonyl
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Name
acyl carbonyl
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60 mL
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Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxybenzoic acid (45.6 g, 0.3 mol), thionyl chloride (53.5 g, 33 ml, 0.45 mol) and dimethylformamide (two drops) was refluxed for an hour. Excess thionyl chloride was then distilled off under reduced pressure. Benzene (50 ml) was added to the residue and the solvent was distilled off until the weight of the residue remained unchanged (about 51 g).
Quantity
45.6 g
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33 mL
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Synthesis routes and methods III

Procedure details

To 30 g of 2-anisic acid in 500 mL of round-bottom flask was added dropwise 50 mL of thionyl chloride. After all of the thionyl chloride was added the reaction mixture was stirred at room temperature for 18 hours. Excess thionyl chloride was then distilled off by water aspirator and the remaining liquid was vacuum distilled (82°/0.7 mm Hg). Desired 2-methoxybenzoyl chloride was obtained as a colorless liquid, 32 g.
Quantity
30 g
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reactant
Reaction Step One
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50 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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